

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Tigemonam

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tigemonam** is a synthetic, orally administered monobactam antibiotic with a targeted spectrum of activity against aerobic Gram-negative bacteria. Its unique chemical architecture, featuring a monocyclic  $\beta$ -lactam core, confers stability against many  $\beta$ -lactamase enzymes, a common mechanism of bacterial resistance. This technical guide provides a comprehensive overview of the chemical structure of **Tigemonam** and a detailed, step-by-step pathway for its chemical synthesis. All quantitative data from the synthesis are summarized, and detailed experimental protocols for key reactions are provided. Visual diagrams of the synthesis pathway are included to facilitate a clear understanding of the molecular transformations involved.

### **Chemical Structure of Tigemonam**

**Tigemonam** is a complex organic molecule with the chemical formula  $C_{12}H_{15}N_5O_9S_2$  and a molar mass of 437.41 g/mol .[1] Its structure is characterized by a central (3S)-2,2-dimethyl-4-oxo-azetidine-1-sulfonic acid core, which is the monobactam nucleus. This core is substituted at the 3-position with a side chain that plays a crucial role in its antibacterial activity.

The side chain is 2-(2-amino-1,3-thiazol-4-yl)-2-(((carboxymethoxy)imino)acetyl)amino). This intricate side chain enhances the binding affinity of **Tigemonam** to penicillin-binding proteins (PBPs) in bacteria.



Systematic (IUPAC) Name: 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy]acetic acid[2][3]

CAS Registry Number: 102507-71-1[1]

#### **Structural Features:**

- Monobactam Core: A four-membered azetidinone (β-lactam) ring that is not fused to another ring. This is a defining feature of monobactam antibiotics.
- Sulfonic Acid Group: An O-sulfo group attached to the nitrogen of the β-lactam ring, which is characteristic of monosulfactams and is crucial for activating the β-lactam ring.
- Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, which is a common moiety in many biologically active compounds.
- Oxime Ether Side Chain: This particular side chain enhances the antibacterial spectrum and stability against β-lactamases.

### **Synthesis Pathway of Tigemonam**

The total synthesis of **Tigemonam** is a multi-step process that involves the preparation of two key intermediates: the monobactam core and the thiazole-containing side chain, followed by their coupling and final deprotection. The following pathway is based on the synthetic route described in U.S. Patent 4,638,061.

## Synthesis of the Monobactam Core: (3S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl Sulfate

The synthesis of the monobactam core begins with N-(tert-butoxycarbonyl)-3-hydroxyvaline.



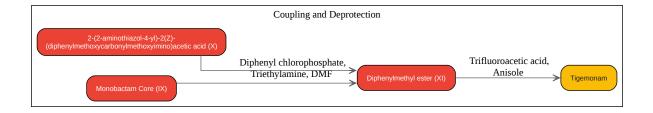


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**Diagram 1:** Synthesis of the Monobactam Core (IX).

#### **Coupling and Final Synthesis of Tigemonam**

The protected thiazole side chain is coupled with the monobactam core, followed by deprotection to yield the final product.



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Diagram 2: Final Synthesis of Tigemonam.

## **Experimental Protocols**

The following are detailed experimental protocols for the key steps in the synthesis of **Tigemonam**, derived from patent literature.

Preparation of 1-(Benzyloxy)-3-(tert-butoxycarbonylamino)-4,4-dimethylazetidin-2-one (VI)



- Amide Formation (I -> III): To a solution of N-(tert-butoxycarbonyl)-3-hydroxyvaline (I) in tetrahydrofuran (THF), 1-hydroxybenzotriazole (HBT) and dicyclohexylcarbodiimide (DCC) are added, followed by O-benzylhydroxylamine (II). The mixture is stirred at room temperature until the reaction is complete.
- Sulfation (III -> V): The resulting benzyloxyamide (III) is dissolved in pyridine and treated with a pyridine-sulfur trioxide complex (IV).
- Cyclization (V -> VI): The crude N-(tert-butoxycarbonyl)-3-(sulfooxy)-N2-(benzyloxy)valinamide (V) is treated with potassium carbonate (K2CO3) in a biphasic system of ethyl acetate and water to induce cyclization to the azetidinone ring (VI).

## Preparation of 3-Amino-4,4-dimethyl-2-oxoazetidinyl-1-sulfate (IX)

- Debenzylation (VI -> VII): The 1-(benzyloxy) group of (VI) is removed by catalytic
  hydrogenation using hydrogen gas (H<sub>2</sub>) and palladium on carbon (Pd/C) in methanol to yield
  the N-hydroxyazetidine (VII).
- Sulfation (VII -> VIII): The N-hydroxyazetidine (VII) is reacted with the pyridine-sulfur trioxide complex (IV) to afford the 1-azetidinyl sulfuric ester (VIII).
- Deprotection (VIII -> IX): The tert-butoxycarbonyl (Boc) protecting group is removed from (VIII) using trifluoroacetic acid (TFA) in the presence of anisole as a scavenger in dichloromethane to yield the key monobactam core (IX).[4]

#### Synthesis of Tigemonam (IX -> Final Product)

- Amide Coupling (IX + X -> XI): The monobactam core (IX) is coupled with the protected side chain, 2-(2-aminothiazol-4-yl)-2(Z)-(diphenylmethoxycarbonylmethoxyimino)acetic acid (X), using diphenyl chlorophosphate and triethylamine in dimethylformamide (DMF). This reaction forms the diphenylmethyl ester of **Tigemonam** (XI).
- Final Deprotection (XI -> Tigemonam): The diphenylmethyl ester group is cleaved by treatment with trifluoroacetic acid and anisole to yield the final product, Tigemonam.[4]



### **Quantitative Data**

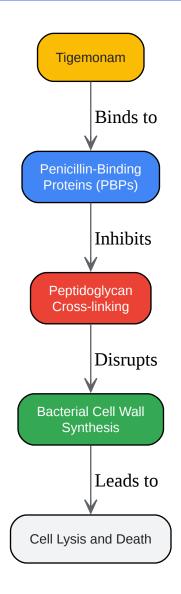
The following table summarizes the key molecular properties of **Tigemonam** and its intermediates. (Note: Specific yields for each step are often proprietary and not always available in public literature; therefore, they are not included here.)

Compound/Intermediate	Molecular Formula	Molar Mass ( g/mol )
Tigemonam	C12H15N5O9S2	437.41[1]
Tigemonam Disodium Salt	C12H13N5Na2O9S2	481.37[1]
Monobactam Core (IX)	C5H10N2O4S	194.21
Protected Side Chain (X)	C27H23N3O5S	501.56

#### **Mechanism of Action: A Brief Overview**

**Tigemonam**, like other  $\beta$ -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.





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**Diagram 3:** Mechanism of Action of **Tigemonam**.

The primary target of **Tigemonam** is the family of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, **Tigemonam** prevents the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

#### Conclusion

**Tigemonam** represents a significant development in the field of monobactam antibiotics, offering an oral therapeutic option against a range of Gram-negative pathogens. Its chemical



synthesis, while complex, is well-established and relies on the strategic assembly of a monobactam core and a tailored side chain. The detailed understanding of its structure and synthesis pathway is crucial for the development of future generations of  $\beta$ -lactam antibiotics and for devising strategies to overcome emerging antibiotic resistance.

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